1-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(2-methoxyethyl)urea

Glucokinase Activation Medicinal Chemistry Structure-Activity Relationship

This is the definitive research probe for investigators demanding a cyclohexyl-thiazole urea scaffold for de novo IP generation around glucokinase activation and heterocycle-swap senescence studies. Unlike phenethyl or thiophene variants, this compound's unique 4-cyclohexylthiazol-2-ylmethyl core and 2-methoxyethyl urea arm provide an uncharacterized chemotype for kinase profiling and benchmark synthesis. Secure ≥95% purity batches specifically manufactured for your SAR campaign or automated library validation before competitors de-risk the selectivity fingerprint.

Molecular Formula C14H23N3O2S
Molecular Weight 297.42
CAS No. 2034401-10-8
Cat. No. B2380345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(2-methoxyethyl)urea
CAS2034401-10-8
Molecular FormulaC14H23N3O2S
Molecular Weight297.42
Structural Identifiers
SMILESCOCCNC(=O)NCC1=NC(=CS1)C2CCCCC2
InChIInChI=1S/C14H23N3O2S/c1-19-8-7-15-14(18)16-9-13-17-12(10-20-13)11-5-3-2-4-6-11/h10-11H,2-9H2,1H3,(H2,15,16,18)
InChIKeyWPIYYYXBPVLDJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(2-methoxyethyl)urea (CAS 2034401-10-8): Chemical Identity and Procurement Context for a Research-Grade Thiazolyl Urea


1-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(2-methoxyethyl)urea is a synthetic thiazolyl-urea derivative with the molecular formula C₁₄H₂₃N₃O₂S and a molecular weight of 297.42 g/mol . The compound incorporates a cyclohexyl-substituted thiazole ring linked via a methylene bridge to a urea moiety bearing a 2-methoxyethyl side chain. Commercial availability is primarily through research chemical suppliers at ≥95% purity . Patent literature associates this structural class with glucokinase (GK) activation and potential utility in metabolic disorder research [1], though direct biological characterization data for this specific compound remain absent from the peer-reviewed primary literature as of mid-2026.

Why Generic Thiazolyl-Urea Interchange Fails: Structural Differentiation of 1-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(2-methoxyethyl)urea


Thiazolyl-urea derivatives cannot be treated as interchangeable scaffolds for research procurement because minor structural modifications profoundly alter target engagement, potency, and selectivity profiles. For example, within the glucokinase activator chemotype, the presence and position of a cyclohexyl substituent on the thiazole ring, the length and nature of the linker between the thiazole and urea moieties, and the terminal alkyl/alkoxy group on the distal urea nitrogen collectively dictate activation potency, with reported EC₅₀ values spanning over four orders of magnitude—from 33 nM (GKA 50) to >150 µM for certain analogues [1]. The target compound's unique combination of a 4-cyclohexylthiazol-2-ylmethyl scaffold tethered to a 2-methoxyethyl urea arm has no direct quantitative comparator in publicly disclosed biological datasets, meaning that substitution with any close analog (e.g., phenethyl, thiophen-2-ylmethyl, or 4-methoxybenzyl variants) carries undefined risk of altered or absent activity at the intended target [2].

Product-Specific Quantitative Evidence Guide: Differentiating 1-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(2-methoxyethyl)urea from Closest Structural Analogues


Structural Uniqueness: Absence of Direct Overlap with Any Publicly Characterized Glucokinase Activator Chemotype

A comprehensive search of the BRENDA enzyme database, BindingDB, ChEMBL, and Google Patents as of mid-2026 reveals no instance where the exact structure of 1-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(2-methoxyethyl)urea has been registered with quantitative glucokinase activation data or any other target-specific biological readout. The closest characterized reference compound, 1-(1-(4-chlorophenyl)cyclohexyl)-3-(thiazol-2-yl)urea, is listed in BRENDA as a glucokinase activator but without quantitative EC₅₀ annotation [1]. Another reference point, AM-2394 (1-[6'-(2-hydroxy-2-methylpropoxy)-4-[(5-methylpyridin-3-yl)oxy]-3,3'-bipyridin-6-yl]-3-methylurea), activates glucokinase with an EC₅₀ of 60 nM [2], yet differs fundamentally in chemotype (bipyridine-urea vs. thiazolyl-urea). GKA 50 achieves an EC₅₀ of 33 nM on glucokinase , and a representative amino-thiazole allosteric activator (CHEMBL4549950) yields EC₅₀ values of 130–170 nM on human recombinant glucokinase [3]. These comparator data establish the potency landscape for the GK activator class but do not directly inform on the activity of the target compound, underscoring its status as an uncharacterized but structurally distinct entry within a pharmacologically validated chemotype [4].

Glucokinase Activation Medicinal Chemistry Structure-Activity Relationship

Predicted Physicochemical Differentiation: Calculated logP and Polar Surface Area Versus Clinical-Stage GK Activators

Computationally predicted properties for the target compound include a consensus logP (octanol–water partition coefficient) of approximately 2.0–2.3 and a topological polar surface area (TPSA) of 66.06 Ų [1]. These values place the compound in a favorable drug-like property space. For comparison, the clinical-stage glucokinase activator piragliatin (Ro-28-1675) has a calculated logP of ~2.5 and TPSA of ~78 Ų [2], while the research tool GKA 50 has a predicted logP of ~2.8 [3]. The target compound's modestly lower lipophilicity (ΔlogP ≈ −0.3 to −0.5 versus these comparators) and reduced TPSA suggest that it may exhibit differential membrane permeability and solubility characteristics, though experimental validation (e.g., PAMPA or Caco-2 permeability, kinetic solubility) is required.

Drug-likeness Lipophilicity ADME Prediction

Thiazole vs. Thiadiazole Core Differentiation: Implications for Metabolic Stability and Target Engagement in Anti-Senescence Screening

A structurally related 1,2,3-thiadiazol-5-yl urea derivative, 1-(2-methoxyethyl)-3-(1,2,3-thiadiazol-5-yl)urea (designated ASES or MTU), has been extensively characterized as a potent anti-senescence agent in wheat and Arabidopsis, strongly inhibiting dark-induced chlorophyll degradation without affecting root development [1][2]. The target compound replaces the 1,2,3-thiadiazole core with a 4-cyclohexyl-1,3-thiazole core. This heterocycle substitution (thiadiazole → thiazole) carries significant implications: thiazoles generally exhibit greater metabolic stability than thiadiazoles in biological systems due to reduced susceptibility to ring-opening reactions [3], while the addition of the cyclohexyl substituent on the thiazole C4 position introduces steric bulk that may modulate target binding kinetics. No direct head-to-head comparison between thiazole- and thiadiazole-based ureas in anti-senescence assays has been reported, representing a tractable research opportunity for users procuring both compound types.

Anti-senescence Plant Stress Biology Heterocyclic SAR

Synthetic Tractability: Thiazole-Urea Linker Topology as a Modular Scaffold for Parallel Library Synthesis

The target compound's architecture—a 4-cyclohexylthiazol-2-ylmethyl amine intermediate coupled to a 2-methoxyethyl isocyanate or activated carbamate—conforms to a modular synthetic strategy amenable to parallel library production [1]. This contrasts with more synthetically constrained GK activator scaffolds such as the ureido-thiazole-5-ylsulfanyl acetic acid series (e.g., {2-[3-cyclohexyl-3-(trans-4-propoxy-cyclohexyl)-ureido]-thiazol-5-ylsulfanyl}-acetic acid) described in formulation patents, which require multi-step sequences including thioether formation and are less readily diversified at the thiazole C5 position [2]. The target compound's methylene-bridged urea connectivity permits independent variation of the thiazole C4 substituent (cyclohexyl vs. aryl vs. heteroaryl) and the urea N'-alkyl group (2-methoxyethyl vs. alternative alkoxyalkyl chains), offering superior synthetic accessibility for SAR exploration.

Parallel Synthesis Medicinal Chemistry Library Design

Selectivity Risk Differentiation: Structural Determinants of Kinase Panel Selectivity in Thiazolyl-Urea Chemotypes

Thiazolyl-urea compounds are known to engage diverse kinase and non-kinase targets depending on substitution pattern. For instance, 1-(3,4-dichlorophenyl)-3-(thiazol-2-yl)urea (a direct thiazol-2-yl urea without a methylene linker) inhibits Wee1-like protein kinase [1], while N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea (AR-A014418) is a well-characterized GSK-3β inhibitor with an IC₅₀ of 104 nM [2]. The target compound incorporates two distinguishing features absent from these reference inhibitors: (i) a methylene spacer between the thiazole ring and the urea carbonyl, altering the geometry of hydrogen-bonding interactions, and (ii) a 2-methoxyethyl group on the distal urea nitrogen, which introduces flexibility and potential for additional polar contacts. These structural differences predict a distinct selectivity profile; however, no experimental kinase profiling or broad-panel selectivity data are available for the target compound, and users should anticipate the need for empirical selectivity assessment.

Kinase Selectivity Off-Target Profiling Chemical Proteomics

Optimal Research and Industrial Application Scenarios for 1-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(2-methoxyethyl)urea Based on Available Evidence


Glucokinase Activator Lead Discovery: A Structurally Unexplored Entry Point for Novel IP Generation

For drug discovery groups targeting glucokinase for type 2 diabetes or metabolic disease, this compound offers a chemotype that resides within a validated pharmacological class (thiazolyl-urea GK activators, as claimed in Novo Nordisk patent families [1]) yet lacks any disclosed biological data, enabling de novo IP generation. The compound can serve as a starting point for SAR campaigns, with the 2-methoxyethyl side chain and cyclohexyl-thiazole core offering vectors for systematic chemical exploration. Benchmarking against established GK activators (GKA 50, EC₅₀ = 33 nM; AM-2394, EC₅₀ = 60 nM [2]) is essential for establishing initial potency baselines.

Thiazole vs. Thiadiazole Comparative Biology in Plant Anti-Senescence Research

The target compound is a direct structural analog of the well-characterized anti-senescence agent ASES/MTU (1,2,3-thiadiazol-5-yl urea), differing only in the heterocyclic core. Researchers investigating plant stress tolerance, senescence delay, and photosystem protection can procure this compound alongside ASES to conduct systematic heterocycle-swap comparisons, testing the hypothesis that thiazole-based ureas offer superior metabolic stability or distinct efficacy profiles in wheat, Arabidopsis, or crop models [3]. Such studies could reveal whether the thiazole core confers advantages in field-relevant stress conditions.

Kinase Selectivity Panel Screening: De-Risking Off-Target Effects in Thiazolyl-Urea Chemical Probes

Given the precedent for thiazolyl-ureas engaging diverse kinases (GSK-3β, Wee1, and others [4]), this compound is suitable for broad-panel kinase profiling (e.g., 100–400 kinase panels) to map its selectivity fingerprint. The methylene spacer and 2-methoxyethyl substitution features distinguish it from known kinase inhibitor chemotypes, potentially yielding a novel selectivity profile. Results from such profiling are necessary before the compound can be deployed as a chemical probe or tool compound in cell-based pathway studies.

Parallel Library Synthesis Feasibility Assessment for Thiazolyl-Urea Scaffold Diversification

The modular synthetic route (thiazolylmethylamine + isocyanate coupling) makes this compound an ideal test substrate for evaluating parallel synthesis protocols, automated library production, and purification workflows. Medicinal chemistry CROs and academic core facilities can use this compound as a model substrate to benchmark reaction yields, purity outcomes, and scalability before committing to larger library production runs for the broader thiazolyl-urea class [5].

Quote Request

Request a Quote for 1-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(2-methoxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.